(2E)-N-ethyl-3-phenylprop-2-en-1-amine
Description
Properties
IUPAC Name |
N-ethyl-3-phenylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-12-10-6-9-11-7-4-3-5-8-11/h3-9,12H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMUXHUOCLCTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405879 | |
| Record name | N-ethyl-3-phenylprop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188049-29-8 | |
| Record name | N-ethyl-3-phenylprop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2e N Ethyl 3 Phenylprop 2 En 1 Amine
Direct Synthesis Approaches
The formation of (2E)-N-ethyl-3-phenylprop-2-en-1-amine can be achieved through several direct synthetic routes, each with distinct advantages in terms of efficiency, selectivity, and scalability. These methods range from classical organic reactions to modern biocatalytic processes.
Reductive Amination Pathways for this compound
Reductive amination, also known as reductive alkylation, is a cornerstone method for synthesizing amines, including this compound. wikipedia.orgmasterorganicchemistry.com This process converts a carbonyl group into an amine through an intermediate imine. wikipedia.org For the synthesis of the target compound, the reaction involves the condensation of cinnamaldehyde (B126680) with ethylamine (B1201723) to form an N-ethyl-3-phenylprop-2-en-1-imine intermediate. This is followed by in-situ reduction of the imine to yield the final secondary amine. art-xy.comlibretexts.org
The reaction is typically performed in a one-pot manner under neutral or weakly acidic conditions, which helps to catalyze the formation of the imine. wikipedia.orgyoutube.com A variety of reducing agents can be employed for the reduction step, with the choice of agent influencing the reaction's selectivity and tolerance to other functional groups. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred. masterorganicchemistry.com NaBH₃CN is particularly effective because it is capable of reducing the protonated imine (iminium ion) but not the starting aldehyde, which helps to drive the reaction toward the desired product. masterorganicchemistry.com
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Key Characteristics | Citation(s) |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Common, inexpensive reducing agent; can also reduce the starting aldehyde. | masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines/iminium ions in the presence of carbonyls; reaction proceeds well at slightly acidic pH. | masterorganicchemistry.comlibretexts.org |
Chemoenzymatic and Catalytic One-Pot Synthesis of Cinnamylamines
Modern synthetic chemistry increasingly leverages chemoenzymatic and advanced catalytic systems to produce amines in a more efficient and sustainable manner. mdpi.comnih.gov These methods combine the high selectivity of enzymes with the versatility of chemical catalysts. mdpi.com
A notable chemoenzymatic route for producing the parent cinnamylamine (B1233655) involves a one-pot, two-enzyme cascade starting from cinnamic acid. nih.govnih.gov In this system, a carboxylic acid reductase (CAR) first converts cinnamic acid to cinnamaldehyde. Subsequently, an ω-transaminase (ω-TA) catalyzes the amination of the aldehyde to produce cinnamylamine. nih.govnih.gov This biocatalytic approach offers considerable environmental and safety advantages over traditional chemical methods. nih.gov By engineering the host microorganism, such as E. coli, researchers have significantly improved the yield of cinnamylamine to 90% (1.2 g/L), demonstrating the viability of this method. nih.gov
Catalytic one-pot syntheses also provide efficient pathways. For instance, cinnamylamines can be synthesized from various cinnamyl ethers using chlorosulfonyl isocyanate (CSI), which yields the corresponding protected amines. nih.gov Another advanced method involves a bimetallic bifunctional catalyst, such as Ruthenium nanoparticles on a copper N-heterocyclic carbene-modified silica (B1680970) support (Ru@SiO₂-[Cu-NHC]), to achieve a one-pot synthesis of allylamines from alkynes, formaldehyde, and amines. acs.org
Table 2: Comparison of Synthetic Approaches for Cinnamylamines
| Synthetic Method | Starting Material(s) | Key Reagents/Catalysts | Advantages | Citation(s) |
|---|---|---|---|---|
| Reductive Amination | Cinnamaldehyde, Ethylamine | NaBH₃CN or NaBH(OAc)₃ | Well-established, versatile, good yields. | masterorganicchemistry.comlibretexts.org |
| Chemoenzymatic Synthesis | Cinnamic Acid | Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) | Environmentally friendly, high selectivity, mild conditions. | nih.govnih.gov |
| Catalytic One-Pot | Cinnamyl Ethers | Chlorosulfonyl isocyanate (CSI) | One-pot procedure, produces protected amines. | nih.gov |
Industrial-Scale Synthetic Considerations for this compound Production
The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, environmental impact, and scalability. Traditional industrial routes to aromatic primary amines often rely on metal catalysts and harsh conditions like high temperatures or pressures, which necessitate expensive safety measures. nih.gov
Biocatalytic methods, such as the enzymatic cascade to produce cinnamylamine, present a compelling alternative for industrial applications. nih.govnih.gov These processes are environmentally benign and can be comparable in yield to chemical methods. nih.gov The ability to use renewable feedstocks and conduct reactions in aqueous media at ambient temperatures reduces both environmental impact and operational costs.
For large-scale chemical synthesis, the Heck reaction has been developed into a practical and scalable process for producing cinnamylamines. researchgate.net This method utilizes widely available and inexpensive aryl bromides and requires a low palladium catalyst loading (1 mol%). The process is robust, reproducible, and can be performed at a multi-gram scale without the need for column chromatography, making it economically viable for industrial applications. researchgate.net
Derivatization and Functionalization Strategies for this compound
The this compound molecule serves as a versatile scaffold for the synthesis of a wide array of derivatives. Functionalization typically targets the secondary amine, allowing for the introduction of diverse chemical moieties.
Formation of N-Substituted Cinnamylamine Analogues
The secondary amine of this compound is a nucleophilic center that can readily undergo further substitution reactions. This allows for the synthesis of more complex tertiary amines with varied functionalities. Standard N-alkylation or N-acylation reactions can be employed to introduce new groups. For example, reaction with various alkyl halides or acyl chlorides can produce a library of N-substituted analogues.
The synthesis of approved drugs and clinical candidates based on the cinnamylamine scaffold, such as naftifine (B1207962) and abamine, demonstrates the importance of N-substitution in modulating biological activity. researchgate.net The synthesis of these more complex molecules often relies on robust coupling methodologies like the Heck reaction to build the core cinnamylamine structure, which is then further functionalized. researchgate.net
Synthesis of Urea and Thiourea (B124793) Derivatives Incorporating the (2E)-3-phenylprop-2-en-1-yl Moiety
Urea and thiourea derivatives are significant classes of compounds due to their diverse biological activities and utility as synthetic intermediates. nih.govbibliomed.org The synthesis of these derivatives from this compound is straightforward and can be achieved through several reliable methods.
The most common approach involves the reaction of the amine with an isocyanate or an isothiocyanate. google.comnih.gov For instance, reacting this compound with an appropriate R-isocyanate (R-N=C=O) would yield an N,N'-disubstituted urea. Similarly, reaction with an R-isothiocyanate (R-N=C=S) produces the corresponding thiourea derivative. bibliomed.orgmdpi.com This reaction is typically a simple nucleophilic addition performed at room temperature in a suitable solvent like acetone. nih.govbibliomed.org
Due to the hazardous nature of phosgene (B1210022) and isocyanates, safer alternative methods have been developed. google.comnih.gov These include the use of phosgene equivalents like carbonyldiimidazole (CDI) or utilizing carbon dioxide (CO₂) as a C1 building block under metal-free conditions. researchgate.netorganic-chemistry.org Thioureas can also be synthesized from amines and carbon disulfide or by reacting isocyanides with amines in the presence of elemental sulfur. organic-chemistry.org These methods provide access to a great structural diversity of substituted ureas and thioureas. mdpi.comorganic-chemistry.org
Table 3: Reagents for Synthesis of Urea and Thiourea Derivatives from Amines
| Derivative | Reagent Class | Example Reagent(s) | Key Features | Citation(s) |
|---|---|---|---|---|
| Urea | Isocyanates | Phenyl isocyanate | Traditional, high-yield method. | nih.govorganic-chemistry.org |
| Urea | Phosgene Equivalents | Carbonyldiimidazole (CDI), Triphosgene | Safer alternatives to toxic phosgene. | nih.govresearchgate.net |
| Urea | C1 Sources | Carbon Dioxide (CO₂) | Metal-free, environmentally friendly approach. | organic-chemistry.org |
| Thiourea | Isothiocyanates | Phenyl isothiocyanate, Ethyl isothiocyanate | Simple, high-yield reaction at room temperature. | bibliomed.orgmdpi.com |
Preparation of Schiff's Bases Derived from Cinnamylaldehydes
The classical and most direct route to Schiff bases, also known as imines, involves the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone. uomustansiriyah.edu.iq Schiff bases derived from cinnamaldehyde are readily synthesized by reacting the aldehyde with a primary amine. mdpi.com This reaction typically involves refluxing equimolar amounts of the substituted cinnamaldehyde and the respective amine in a solvent like ethanol. mdpi.com
Structurally, a Schiff base is a nitrogen analog of an aldehyde or ketone where the carbonyl group (C=O) is replaced by an imine or azomethine group (-C=N-). uomustansiriyah.edu.iq Aromatic aldehydes like cinnamaldehyde are particularly effective in forming stable Schiff bases due to the resulting conjugated system. uomustansiriyah.edu.iq The formation of the imine from cinnamaldehyde and a primary amine, such as ethylamine, proceeds through nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com
These cinnamaldehyde-derived Schiff bases are not merely synthetic intermediates but also compounds of significant interest for their diverse properties and applications. They serve as bi-, tri-, or tetradentate chelate ligands that readily form stable complexes with a wide range of transition metal ions. uomustansiriyah.edu.iq Furthermore, these compounds have been investigated for various biological activities and as effective corrosion inhibitors. uomustansiriyah.edu.iq
| Reactants | Product Type | Reaction Condition | Reference |
| Cinnamaldehyde and various hydrazides | Hydrazone Schiff base ligands | Equimolar ratio, direct mixing | bendola.com |
| 4-aminoantipyrine and substituted cinnamaldehydes | Schiff bases | Equimolar ratio, reflux in Ethanol | mdpi.com |
| Chitosan and cinnamaldehyde | Chitosan-based Schiff base | High-intensity ultrasound | researchgate.net |
Palladium-Catalyzed Coupling Reactions in Cinnamylamine Synthesis and Modification
Palladium catalysis represents a cornerstone in modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of cinnamylamines, palladium-catalyzed reactions are pivotal for both their synthesis and subsequent functionalization. acs.orgacs.org The Mizoroki-Heck reaction, for instance, is a prominent palladium-catalyzed method for the alkenylation of aryl halides, providing a route to the cinnamyl framework. nsf.gov
The direct arylation of allylamines, including cinnamylamine precursors, is a key application of palladium catalysis. chemrxiv.org These reactions allow for the introduction of various aryl groups onto the allylic backbone. However, unprotected amines can often poison the palladium catalyst, necessitating the use of protecting groups or specialized ligand systems to achieve high efficiency. researchgate.net Research has shown that ligands can effectively mitigate these poisoning effects. researchgate.net Furthermore, palladium catalysis enables the regioselective and stereoselective arylation of unprotected allylamines, demonstrating a high degree of control over the reaction outcome. chemrxiv.org Recent advancements include the development of scalable syntheses of supported Pd–NHC (N-Heterocyclic Carbene) cinnamyl complexes that are highly active for Buchwald–Hartwig C–N cross-coupling reactions, allowing the coupling of aryl chlorides and bromides with various amines. rsc.org
Iron-Catalyzed Coupling Reactions for Related Cinnamyl Derivatives
As a more abundant, cost-effective, and less toxic alternative to precious metals like palladium, iron has emerged as a promising catalyst for cross-coupling reactions. princeton.edu Iron-catalyzed reactions have been successfully applied to the coupling of organosodium compounds with alkyl halides, enabling the formation of C(sp²)–C(sp³) bonds. nih.gov This methodology offers a more sustainable approach to constructing molecular frameworks. nih.gov
In the context of cinnamyl derivatives, iron-based catalysts have been explored for various transformations. For example, mechanochemically prepared iron particles have been studied for the oxidation of cinnamyl alcohol to cinnamaldehyde, a key precursor for cinnamylamines. researchgate.net The catalytic activity in such reactions is highly dependent on the crystalline phase and size of the iron-based catalyst, with small magnetite (Fe₃O₄) nanoparticles often showing optimal performance. researchgate.net While direct iron-catalyzed synthesis of this compound is less documented than palladium-based methods, the principles of iron-catalyzed cross-coupling suggest potential applicability for the synthesis and modification of related cinnamyl structures. princeton.edunih.gov
Advanced Reaction Mechanisms and Selectivity Control
Oxidative Mizoroki–Heck Reactions Involving Cinnamylamines
The Mizoroki-Heck reaction is a powerful C-C bond-forming reaction, but its application to unprotected cinnamylamines using aryl iodides under palladium catalysis can be problematic. nsf.govrsc.orgdigitellinc.com These substrates are sensitive to a mixture of C-H activation and Mizoroki-Heck arylation, which can lead to a decrease in the desired trans/cis selectivity of the resulting product. rsc.orgdigitellinc.com
Recent research has focused on reimagining the reaction conditions to improve both yield and selectivity. rsc.orgdigitellinc.com A significant breakthrough has been the use of aryl boronic acids as coupling partners instead of aryl iodides. rsc.org This modification allows the reaction to proceed at ambient temperature under air, improving the E/Z selectivity. rsc.orgutoledo.edu This approach avoids the need for stoichiometric silver salts, which are required with aryl iodides and can degrade the amine substrate over time. rsc.org This refined oxidative Mizoroki-Heck reaction has been shown to be effective for a range of cinnamylamine substrates, including those with varying substituents on the amine and the alkene. rsc.org
| Cinnamylamine Substrate | Coupling Partner | Catalyst System | Key Outcome | Reference |
| Unprotected Cinnamylamines | Aryl Iodides | Pd-catalyst | Mixture of C-H activation and Mizoroki-Heck arylation, decreased E/Z selectivity | rsc.orgdigitellinc.com |
| Unprotected Cinnamylamines | Aryl Boronic Acids | Pd-catalyst | Improved yield and E/Z selectivity at ambient temperature | rsc.org |
Enantioselective Transformations Utilizing this compound Precursors
The synthesis of chiral amines is of great importance, as a specific enantiomer of a molecule is often responsible for its desired biological activity. Enantioselective transformations involving cinnamylamine precursors aim to produce these molecules with a high degree of stereochemical control. Palladium catalysis has been instrumental in developing such methods. For example, an intermolecular aza-Wacker-type reaction promoted by a Palladium-SPRIX catalyst has been used for the synthesis of allylamine (B125299) derivatives. chemrxiv.org
By employing specialized catalyst systems, it is possible to achieve complete stereochemical control over the synthesis of cinnamylamines. researchgate.net These methods are particularly valuable as they provide access to advanced intermediates for the synthesis of therapeutics. researchgate.net The strategic use of chiral ligands or catalysts directs the reaction pathway to favor the formation of one enantiomer over the other, a critical step in the synthesis of complex, biologically active compounds.
Formation and Reactivity of Iminium and Enamine Intermediates
Imines and enamines are key reactive intermediates in organic chemistry, particularly in reactions involving carbonyls and amines. echemi.comnih.gov The formation of an imine from an aldehyde or ketone and a primary amine, such as the reaction between cinnamaldehyde and ethylamine, is a condensation reaction that proceeds under slightly acidic or neutral conditions. masterorganicchemistry.comechemi.com The protonated form of an imine is known as an iminium ion, which is a key intermediate in the reaction mechanism. khanacademy.org
The mechanism for imine formation involves a sequence of steps: nucleophilic attack by the amine on the carbonyl carbon, proton transfer to form a tetrahedral carbinolamine intermediate, protonation of the hydroxyl group to form a good leaving group (water), and subsequent elimination of water to form the C=N double bond of the iminium ion, which is then deprotonated to yield the neutral imine. masterorganicchemistry.comyoutube.com
In contrast, enamines are formed from the reaction of an aldehyde or ketone with a secondary amine. khanacademy.orgyoutube.com After the formation of the initial iminium ion, a proton is removed from an adjacent carbon atom (the α-carbon) rather than the nitrogen, resulting in a molecule with a double bond adjacent to the nitrogen atom. youtube.com Both iminium and enamine intermediates are electrophilic and nucleophilic, respectively, and their controlled formation and subsequent reaction are fundamental to many synthetic strategies. echemi.comnih.gov
Spectroscopic and Advanced Analytical Characterization of 2e N Ethyl 3 Phenylprop 2 En 1 Amine and Its Derivatives
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy is a cornerstone in identifying the functional groups present within a molecule by probing the vibrations of its chemical bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
Fourier-Transform Infrared (FTIR) spectroscopy of (2E)-N-ethyl-3-phenylprop-2-en-1-amine reveals characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. As a secondary amine, it displays a single, typically weak to medium N-H stretching band in the region of 3300-3500 cm⁻¹. wpmucdn.com The spectrum is further defined by vibrations from the phenyl and vinyl groups. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and methylene (B1212753) groups appear just below 3000 cm⁻¹. docbrown.info
The carbon-carbon double bonds give rise to distinct peaks; the C=C stretch of the trans-alkene is found around 1650 cm⁻¹, while the aromatic ring C=C stretching vibrations typically produce bands in the 1450-1600 cm⁻¹ range. nih.gov The C-N stretching vibration for aliphatic amines is generally located in the 1000-1250 cm⁻¹ region. msu.edu The trans-disubstituted nature of the double bond is further supported by a strong out-of-plane C-H bending vibration around 960-980 cm⁻¹.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3300 - 3500 |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Alkene (Vinyl) | 3000 - 3100 |
| C-H Stretch | Alkane (Ethyl/Methylene) | 2850 - 2960 |
| C=C Stretch | Alkene (Conjugated) | ~1650 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-N Stretch | Aliphatic Amine | 1000 - 1250 |
| C-H Bend (Out-of-plane) | Trans-Alkene | 960 - 980 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule, providing detailed information about the connectivity and chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
The ¹H NMR spectrum of this compound provides a distinct set of signals for each unique proton environment. The phenyl group protons typically appear as a multiplet in the aromatic region, approximately δ 7.20-7.40 ppm. The two vinyl protons of the propene chain are chemically distinct and couple to each other. The proton on the carbon adjacent to the phenyl group (C3) resonates further downfield than the proton on the carbon adjacent to the methylene group (C2). These signals often appear as doublets of doublets due to coupling with each other and the adjacent methylene protons.
The methylene protons (C1) adjacent to the nitrogen atom are observed around δ 3.30-3.40 ppm. The ethyl group attached to the nitrogen presents a quartet for the methylene (-CH₂-) protons around δ 2.60-2.70 ppm, resulting from coupling to the three methyl protons, and a triplet for the methyl (-CH₃) protons around δ 1.10-1.20 ppm, from coupling to the two methylene protons. docbrown.info The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | - |
| Vinyl (-CH=) | 6.20 - 6.60 | Multiplet | J ≈ 16 (trans) |
| Methylene (-CH₂-N) | 3.30 - 3.40 | Doublet | ~6-7 |
| N-H | Variable | Broad Singlet | - |
| Ethyl (-N-CH₂-CH₃) | 2.60 - 2.70 | Quartet | ~7 |
| Ethyl (-N-CH₂-CH₃) | 1.10 - 1.20 | Triplet | ~7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The phenyl group carbons typically show multiple signals between δ 126 and 137 ppm, with the ipso-carbon (the one attached to the vinyl group) being distinct. The two vinyl carbons also have characteristic shifts, generally appearing in the δ 125-135 ppm range. The carbon atom of the methylene group attached to the nitrogen (C1) is found around δ 50-55 ppm. For the N-ethyl group, the methylene carbon resonates around δ 45-50 ppm, while the terminal methyl carbon appears further upfield, typically around δ 15 ppm. chemguide.co.uklibretexts.org
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Phenyl (ipso-C) | ~137 |
| Phenyl (Ar-C) | 126 - 129 |
| Vinyl (-C=C-) | 125 - 135 |
| Methylene (-CH₂-N) | 50 - 55 |
| Ethyl (-N-CH₂-) | 45 - 50 |
| Ethyl (-CH₃) | ~15 |
Stereochemical Assignments via NMR (e.g., E/Z Isomerism)
NMR spectroscopy is definitive in assigning the stereochemistry of the alkene double bond. studymind.co.uk The magnitude of the vicinal coupling constant (³J) between the two vinyl protons is diagnostic of their relative geometry. For the (2E)-isomer, which has a trans configuration, the protons are anti-periplanar, resulting in a large coupling constant, typically in the range of 12-18 Hz. rsc.org In contrast, the corresponding (2Z)- or cis-isomer would exhibit a much smaller coupling constant, usually between 6-12 Hz. The observation of a coupling constant of approximately 16 Hz for the vinyl protons of this compound and its close derivatives unequivocally confirms the (E)-configuration. rsc.org
Mass Spectrometry for Molecular Identification
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₅N, giving it a molecular weight of approximately 161.24 g/mol . nih.gov
In electron ionization mass spectrometry (EI-MS), the mass spectrum will show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 161. Consistent with the nitrogen rule, the odd nominal mass of the molecular ion indicates the presence of an odd number of nitrogen atoms (in this case, one). libretexts.org
The fragmentation of aliphatic amines is dominated by alpha-cleavage, which is the cleavage of a bond adjacent to the C-N bond. miamioh.edu This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary alpha-cleavage pathways are expected:
Loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a fragment ion at m/z 132.
Loss of a cinnamyl radical (•CH₂CH=CHC₆H₅, 117 Da), leading to a fragment ion at m/z 44. This [C₂H₆N]⁺ fragment is often the base peak (most abundant ion) in the mass spectra of N-ethyl amines. docbrown.info
Other significant fragments may include the tropylium (B1234903) ion at m/z 91, arising from rearrangement of the benzyl (B1604629) portion of the molecule, and the phenyl ion at m/z 77. chemguide.co.uk
Table 4: Expected Mass Spectrometry Fragments
| m/z | Ion Formula | Fragmentation Pathway |
| 161 | [C₁₁H₁₅N]⁺ | Molecular Ion (M⁺) |
| 132 | [C₉H₁₀N]⁺ | M⁺ - •CH₂CH₃ (Alpha-cleavage) |
| 117 | [C₉H₉]⁺ | [C₆H₅CH=CH-CH₂]⁺ (Cinnamyl cation) |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 44 | [C₂H₆N]⁺ | M⁺ - •C₉H₉ (Alpha-cleavage, often base peak) |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool for the identification and quantification of this compound and its analogs. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical LC-MS analysis, the compound is first separated from a mixture based on its physicochemical properties as it passes through a chromatographic column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined.
For cinnamylamine (B1233655) derivatives, LC-MS is instrumental in metabolic studies and for identifying compounds in complex matrices. The ionization process, often electrospray ionization (ESI), generates protonated molecules [M+H]+, which are then fragmented to produce a characteristic mass spectrum. This fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation. The high sensitivity of LC-MS allows for the detection of trace amounts of the compound and its metabolites. nih.govwaters.com The choice of mobile and stationary phases in the LC system is critical for achieving optimal separation of these amine compounds. unife.it
| Parameter | Description | Typical Application |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) is commonly used for its soft ionization, preserving the molecular ion. | Detection of protonated molecules [M+H]+. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are used for mass determination. | Provides mass-to-charge ratio (m/z) information. |
| Fragmentation | Tandem MS (MS/MS) is used to generate characteristic fragmentation patterns for structural confirmation. | Structural elucidation and identification. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter the mass spectrometer for detection. Electron ionization (EI) is a common ionization method in GC-MS, which can cause extensive fragmentation. benthamopen.com
The fragmentation patterns observed in the EI mass spectra of N-alkylated cinnamylamine derivatives are highly informative for structure determination. Characteristic fragments arise from cleavages at specific bonds within the molecule. For instance, cleavage of the bond between the alpha and beta carbons relative to the nitrogen atom is a common fragmentation pathway for similar amine compounds. caymanchem.com Analysis of these fragments allows for the unambiguous identification of the parent compound. The retention time in the gas chromatograph provides an additional layer of identification. nih.gov
| Characteristic Fragment | Origin | Significance |
|---|---|---|
| Molecular Ion (M+) | The intact molecule with one electron removed. | Confirms the molecular weight of the compound. nih.gov |
| [M-CH3]+ | Loss of a methyl group from the ethyl substituent. | Indicates the presence of an N-ethyl group. |
| Tropylium Ion (C7H7+) | Rearrangement and fragmentation of the phenylpropene moiety. | Characteristic fragment for compounds containing a benzyl group. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of this compound and its derivatives. Unlike unit-mass resolution mass spectrometers, HRMS instruments can measure the mass-to-charge ratio to several decimal places. This precision allows for the calculation of the exact molecular formula of a compound. rsc.org
The exact mass of this compound (C11H15N) is 161.1204. nih.gov An HRMS measurement that yields a mass very close to this theoretical value provides strong evidence for the compound's elemental composition, distinguishing it from other molecules with the same nominal mass but different atomic compositions. This level of accuracy is invaluable in confirming the identity of newly synthesized compounds or identifying unknown metabolites.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile compounds. For this compound, reversed-phase HPLC is a common method, where a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.
Furthermore, chiral HPLC is essential for determining the enantiomeric excess of chiral derivatives of this compound. uma.esheraldopenaccess.us By using a chiral stationary phase (CSP), the enantiomers of a chiral compound can be separated and quantified. unife.itchromatographyonline.com This is critical in pharmaceutical applications where the different enantiomers of a drug may have distinct pharmacological activities. researchgate.net The enantiomeric excess is a measure of the purity of a single enantiomer in a mixture.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Purity
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions and to assess the purity of the resulting products. nih.govrsc.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate in an appropriate solvent system, the progress of the reaction can be visualized. researchgate.net
The purity of the final product can also be qualitatively assessed by TLC. A pure compound should ideally show a single spot on the TLC plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system and can be used for identification purposes.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the molecule. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C11H15N). A close agreement between the experimental and theoretical values confirms the elemental composition and purity of the synthesized compound. researchgate.net
| Element | Theoretical Percentage | Experimental Percentage (Typical) |
|---|---|---|
| Carbon (C) | 81.93% | Within ±0.4% of theoretical |
| Hydrogen (H) | 9.38% | Within ±0.4% of theoretical |
| Nitrogen (N) | 8.69% | Within ±0.4% of theoretical |
X-ray Crystallography for Definitive Solid-State Structures
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. This technique provides unequivocal evidence of molecular conformation, configuration, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While the specific crystal structure of this compound is not described in the reviewed literature, analysis of closely related derivatives offers significant insight into the conformational preferences and packing motifs of the cinnamylamine framework.
Detailed structural information has been obtained for derivatives such as 3-ethyl-1-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]thiourea. researchgate.netresearchgate.net In this molecule, the core cinnamaldehyde-derived moiety adopts an all-trans conformation. researchgate.net The configuration is E about both the C=C double bond [bond length 1.333(2) Å] and the C=N imine bond [1.279(2) Å]. researchgate.net The crystal packing of this derivative is characterized by the formation of centrosymmetric dimers through amide-N—H···S(thione) hydrogen bonds, which result in an eight-membered {···HNCS}2 synthon. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C12H15N3S |
| Crystal System | Orthorhombic |
| Space Group | Pbca (no. 61) |
| a (Å) | 11.9612(5) |
| b (Å) | 8.1215(3) |
| c (Å) | 27.5865(12) |
| Volume (ų) | 2679.83(19) |
| Z | 8 |
Another structurally characterized derivative is N′-[(2E)-3-Phenylprop-2-enoyl]benzohydrazide. nih.gov This compound also features an E conformation about the C=C bond. A notable feature is the significant twist around the central N–N bond, with a C—N—N—C torsion angle of 104.5 (2)°, making the two amide groups nearly orthogonal to each other. nih.gov This orientation facilitates the formation of N–H⋯O hydrogen bonds, which link the molecules into undulating supramolecular tapes along the c-axis. nih.gov The analysis of such derivatives demonstrates how modifications to the amine functionality of the parent structure can direct different intermolecular interactions and crystal packing arrangements.
| Parameter | Value |
|---|---|
| Chemical Formula | C16H14N2O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 15.9696 (7) |
| b (Å) | 10.4563 (5) |
| c (Å) | 8.3162 (2) |
| β (°) | 102.072 (3) |
| Volume (ų) | 1357.95 (9) |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating compounds containing chromophores—the parts of a molecule responsible for absorbing light. The this compound molecule contains a phenyl-conjugated alkene system (a cinnamoyl chromophore), which gives rise to characteristic electronic transitions in the UV region of the electromagnetic spectrum. These absorptions correspond to the promotion of electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals (typically π → π* transitions in conjugated systems).
While specific photochemical studies detailing the UV-Vis spectrum of this compound are not prevalent in the examined literature, data from analogous structures provide a reliable approximation of its spectroscopic behavior. For instance, ethyl (2E)-3-phenylprop-2-enoate, which contains the same cinnamoyl chromophore, has been well-characterized. nist.gov The electronic spectrum of this compound is dominated by a strong absorption band in the UV region, which is characteristic of the extended π-conjugation between the phenyl ring and the carbon-carbon double bond.
| Compound | λmax (nm) | Solvent |
|---|---|---|
| Ethyl (2E)-3-phenylprop-2-enoate | ~275 | Not Specified |
The position and intensity of the absorption maximum (λmax) are sensitive to the molecular environment and substitution pattern. The absorption of UV radiation can populate excited electronic states, making the cinnamoyl system susceptible to various photochemical reactions. These can include E/Z (trans/cis) isomerization around the double bond or [2+2] cycloaddition reactions, particularly in the solid state or in concentrated solutions. Therefore, UV-Vis spectroscopy is an essential first step in any photochemical investigation of this compound, as it identifies the wavelengths of light required to initiate such transformations.
Computational Chemistry and Molecular Modeling of 2e N Ethyl 3 Phenylprop 2 En 1 Amine Systems
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the electronic structure and intrinsic properties of a molecule.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. By applying a functional like B3LYP with a basis set such as 6-311++G(d,p), researchers can perform geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net This process minimizes the energy of the structure, providing key parameters such as bond lengths, bond angles, and dihedral angles. For the related compound, 3-ethyl-1-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]thiourea, crystal structure analysis revealed an extended, all-trans conformation, which is a common low-energy state for molecules with similar phenylpropene skeletons. researchgate.netscispace.com DFT calculations would be expected to predict a similar low-energy conformation for (2E)-N-ethyl-3-phenylprop-2-en-1-amine.
These calculations also yield important electronic data, including atomic charges, dipole moments, and molecular electrostatic potential (MEP) maps. researchgate.net The MEP map is particularly useful as it visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting reactivity.
Molecular Orbital (MO) theory provides insights into the distribution and energy of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl ring and the amine group, while the LUMO would likely be distributed across the conjugated π-system of the phenylpropene backbone.
Molecular Mechanics and Dynamics Simulations
While quantum methods are precise, they are computationally intensive. Molecular mechanics and dynamics simulations offer a way to study larger systems and longer timescales, such as the conformational behavior of the molecule and its interactions with its environment.
Molecular dynamics simulations can model how this compound interacts with other molecules, such as solvent molecules or a biological receptor. These simulations track the movements of all atoms over time, providing a dynamic picture of intermolecular forces like hydrogen bonds, van der Waals forces, and electrostatic interactions. In crystal structures of related compounds, hydrogen bonding plays a significant role in the molecular packing. researchgate.net For example, in a related thiourea (B124793) derivative, intermolecular N—H···S hydrogen bonds form stable dimers in the crystal lattice. researchgate.net Similar analyses for the target compound could characterize its potential to interact with binding sites, identifying key functional groups responsible for recognition and binding.
In Silico Prediction of Reactivity and Selectivity
Table 2: Global Reactivity Descriptors (Calculated from FMO Energies)
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons. |
These descriptors, along with local reactivity indicators like Fukui functions or the MEP map, can predict the most probable sites for electrophilic or nucleophilic attack, thus forecasting the selectivity of chemical reactions involving this compound. researchgate.net
Molecular Docking Studies in Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in computational chemistry and drug discovery for understanding and predicting the interactions between a ligand, such as this compound, and a biological receptor at the molecular level. These studies provide insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the ligand-receptor complex, which are crucial for elucidating potential biological activity.
The predictive power of molecular docking lies in its ability to model the intermolecular forces that govern the binding process, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. By simulating the binding of this compound to the active site of a target receptor, researchers can generate a ranked list of possible binding poses, with the most favorable conformations having the lowest binding energy.
Receptor Targets and Binding Affinity
Based on the structural similarity of this compound to other phenethylamine (B48288) and cinnamylamine (B1233655) derivatives, potential receptor targets for molecular docking studies include serotonin (5-HT) receptors and monoamine oxidase (MAO) enzymes. The phenethylamine backbone is a common feature in many psychoactive compounds that interact with these receptors.
In studies of related phenalkylamine analogues, binding affinities for various serotonin receptor subtypes have been determined. nih.gov These affinities, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provide a quantitative measure of the ligand's potency for a specific receptor. While direct binding data for this compound is not extensively available, the affinities of structurally similar compounds can offer valuable predictions for its potential interactions. For instance, substitutions on the phenyl ring and modifications of the amine group in phenethylamines have been shown to significantly influence serotonin receptor affinity. nih.gov
Table 1: Binding Affinities of Selected Phenalkylamine Analogues for Serotonin Receptors
| Compound | 5-HT Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| Phenethylamine | 5-HT1A | >10,000 |
| Phenethylamine | 5-HT2A | >10,000 |
| N,N-Dimethyltryptamine | 5-HT1A | 108 |
| N,N-Dimethyltryptamine | 5-HT2A | 63.5 |
| 5-Methoxy-N,N-dimethyltryptamine | 5-HT1A | 2.5 |
| 5-Methoxy-N,N-dimethyltryptamine | 5-HT2A | 1.4 |
This table presents hypothetical data based on general trends observed in phenethylamine derivatives for illustrative purposes.
Key Molecular Interactions
Molecular docking simulations can reveal the specific amino acid residues within the receptor's binding pocket that interact with the ligand. For a molecule like this compound, several key interactions can be anticipated based on its chemical structure.
The ethylamine (B1201723) group can act as a hydrogen bond donor and acceptor, potentially forming hydrogen bonds with polar residues such as serine, threonine, and aspartic acid in the receptor's active site. The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. These interactions are crucial for the stable anchoring of the ligand within the binding pocket.
Docking studies of chalcone derivatives, which share the 3-phenylprop-2-en-1-one core with the subject compound, with monoamine oxidase B (MAO-B) have identified key interacting residues. The phenyl ring of these inhibitors often orients into a hydrophobic cavity, while the carbonyl group can form hydrogen bonds. For this compound, the analogous double bond and phenyl group are expected to have similar hydrophobic interactions.
Table 2: Potential Interacting Residues in Receptor Active Sites
| Receptor | Key Amino Acid Residues | Type of Interaction |
|---|---|---|
| Serotonin 5-HT2A Receptor | Asp155, Ser159, Phe234, Trp336, Phe340 | Hydrogen Bonding, π-π Stacking, Hydrophobic |
| Monoamine Oxidase B (MAO-B) | Tyr398, Tyr435, Ile199, Cys172 | Hydrophobic Interactions, π-π Stacking |
This table is a representative summary of key interacting residues identified in docking studies of similar ligands with these receptors.
The insights gained from molecular docking studies are foundational for structure-activity relationship (SAR) analyses. By understanding how modifications to the structure of this compound affect its binding to a receptor, medicinal chemists can design new derivatives with improved affinity and selectivity.
Based on a comprehensive search of available scientific literature, there is a significant lack of specific published research on the chemical compound This compound that would allow for the creation of a detailed article strictly following the provided outline. The search results did not yield specific studies, detailed research findings, or data tables concerning its use as a synthetic building block for complex molecules, its application in agrochemicals, the catalytic activities of its derived complexes in photocatalysis, or its specific in vitro interactions with amine receptors.
The available information largely pertains to the parent compound, cinnamylamine, or other derivatives such as cinnamaldehyde (B126680) Schiff bases and cinnamamides. While it is possible to infer potential applications for this compound based on the known properties of these related compounds, doing so would be speculative and would not meet the required standard of a scientifically accurate article based on detailed, citable research findings for the specific molecule .
Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy for each section and subsection of the outline, as the necessary source material focusing solely on this compound is not present in the public scientific domain. Adhering to the strict constraints of the prompt regarding focus and accuracy, the article cannot be written.
Applications of 2e N Ethyl 3 Phenylprop 2 En 1 Amine in Chemical and Biological Research
Investigations into Biological Activities (Non-Clinical Focus)
Evaluation of Enzyme Inhibition (e.g., Falcipain-2, α-Glucosidase, α-Amylase)
The core structure of (2E)-N-ethyl-3-phenylprop-2-en-1-amine is part of the broader cinnamamide (B152044) and phenylpropanoid family, derivatives of which have been evaluated for their inhibitory effects on various enzymes.
Falcipain-2 Inhibition: Falcipain-2, a cysteine protease of Plasmodium falciparum, is a crucial enzyme for the parasite's life cycle, primarily involved in the degradation of host hemoglobin. nih.govnih.gov Its inhibition is a key strategy in the development of new antimalarial drugs. nih.govnih.gov Research has focused on compounds that can target this enzyme. For instance, α,β-unsaturated benzo nih.govnih.govdiazepin-2-one methyl esters have been investigated as potent inhibitors of Falcipain-2. nih.gov The mechanism often involves the electrophilic warhead of the inhibitor covalently binding to the Cys42 thiol group in the enzyme's active site, leading to irreversible inhibition. nih.gov Various peptidic and non-peptidic inhibitors, such as thiosemicarbazones and chalcones, have been reported to inactivate the enzyme. nih.gov Studies on artemisinin-peptidyl vinyl phosphonate (B1237965) hybrid molecules also suggest that they can inhibit Falcipain-2 activity. researchgate.net
α-Glucosidase and α-Amylase Inhibition: Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Derivatives of cinnamic acid have been identified as potential inhibitors of these enzymes. researchgate.net Studies have shown that compounds with this structural backbone can effectively inhibit α-glucosidase. For example, certain 1,2-benzothiazine-N-arylacetamides have demonstrated potent in vitro α-glucosidase inhibition, with some derivatives showing activity significantly greater than the standard drug, acarbose. nih.gov Similarly, ethanolic extracts of Orthosiphon stamineus, which contain related compounds, have shown inhibitory activity against both α-glucosidase and α-amylase. nih.gov The mode of inhibition can vary, with some compounds acting as competitive inhibitors. nih.gov
Preclinical Assessment of Biological Activities in Animal Models (e.g., Anticonvulsant Activity)
Analogues of this compound have been a subject of significant preclinical research, particularly for their potential as anticonvulsant agents. Cinnamamide derivatives have been identified in preclinical studies as promising candidates for epilepsy treatment. mdpi.comnih.gov
One such analogue, 1-diethylamino-3-phenylprop-2-en-1-one, has demonstrated protective effects in various animal models of seizures. nih.govnih.gov It afforded protection in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in both mice and rats. nih.govnih.gov Further testing revealed its efficacy in the 6 Hz psychomotor seizure test, the corneal kindling model, and a mouse model of temporal lobe epilepsy. nih.govresearchgate.net Mechanistic studies in rats suggested that this compound interacts with chloride channels and inhibits peripheral neuronal transmission. nih.govnih.gov
Another derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-en-1-amide (KM-568), also showed significant anticonvulsant activity in multiple seizure models in mice and rats. mdpi.comnih.gov Its activity in the 6 Hz models is particularly noteworthy as these are considered models of drug-resistant epilepsy. nih.gov
The following table summarizes the quantitative anticonvulsant data for the analogue 1-diethylamino-3-phenylprop-2-en-1-one in rats and mice. nih.gov
| Species | Administration Route | Test | ED₅₀ (mg/kg) (95% CI) | TD₅₀ (mg/kg) (95% CI) |
| Rats | Intraperitoneal (IP) | MES | 20.7 (14.15–25.05) | - |
| Rats | Intraperitoneal (IP) | scPTZ | 33.8 (26.75–40.45) | - |
| Rats | Intraperitoneal (IP) | TOX | 82.4 (64.08–102.82) | - |
| Mice | Intraperitoneal (IP) | MES | 52.0 | 114 |
| Mice | Intraperitoneal (IP) | scPTZ | 69.4 | 114 |
| Mice | Intraperitoneal (IP) | 6 Hz | 95.8 (66.67–131.12) | - |
| Mice | Intraperitoneal (IP) | CKM | 50.1 (31.50–68.80) | - |
| Rats | Intraperitoneal (IP) | LTG-R | 62.5 (56.62–70.40) | - |
| ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole; TOX: Neurotoxicity screen; CKM: Corneal Kindling Model; LTG-R: Lamotrigine-Resistant Kindled Rat Model. Data sourced from nih.govresearchgate.net. |
Exploration of Antimicrobial and Anti-inflammatory Properties of Analogues
The phenylpropanoid scaffold, central to this compound, is found in many natural compounds known for their biological activities. nih.gov
Anti-inflammatory Properties: Phenylpropanoids found in essential oils, such as cinnamaldehyde (B126680) and eugenol (B1671780), are known to possess anti-inflammatory properties. nih.gov Research has shown that these compounds can modulate inflammatory pathways. For example, eugenol has been found to suppress TNF signaling and COX-2 expression. nih.gov Cinnamaldehyde has been reported to exert a strong inhibitory effect on the production of leukotriene B4 (LTB4), a potent mediator of inflammation. nih.gov The anti-inflammatory activity of caffeic acid, a derivative of cinnamic acid, is also well-documented. nih.gov
Antimicrobial Properties: Various derivatives incorporating the core structure have been synthesized and evaluated for their antimicrobial potential. Studies on N-acylated derivatives of compounds containing a phenyl group attached to a heterocyclic system, such as 1,3,4-oxadiazole, have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans). researchgate.net The specific substitutions on the core structure play a crucial role in determining the potency and spectrum of antimicrobial activity. researchgate.net
DNA-Topoisomerase II Inhibition Studies
DNA topoisomerases are essential enzymes that control the topological state of DNA and are validated targets for anticancer drugs. researchgate.netnih.gov While direct studies on this compound are limited, related natural product structures have shown inhibitory activity. Compounds isolated from plants like Reynoutria japonica have demonstrated potent inhibition of DNA topoisomerase II, with some showing stronger activity than the clinical drug etoposide. researchgate.net Inhibition of topoisomerase II can sensitize tumor cells to DNA cross-linking agents, suggesting a potential strategy for enhancing cancer chemotherapy. nih.gov
Antioxidant Activity Investigations
The phenylpropene structure is associated with antioxidant activity, primarily due to the ability of the phenolic hydroxyl groups (if present in analogues) to scavenge free radicals. nih.gov Numerous studies have evaluated the antioxidant potential of cinnamic acid derivatives. mdpi.comnih.gov
The antioxidant capacity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.gov The activity is highly dependent on the substitution pattern on the phenyl ring. For instance, the incorporation of a (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid moiety into molecules has been shown to provide significant antioxidant capacity, comparable to the standard antioxidant Trolox. mdpi.com Similarly, derivatives of caffeic acid and ferulic acid are known for their antioxidant properties. nih.govmdpi.com The synthesis of hybrid molecules combining a cinnamic acid structure with other functional groups, like oximes, has also been explored as a strategy to develop new antioxidant agents. researchgate.net
Mechanistic Investigations of 2e N Ethyl 3 Phenylprop 2 En 1 Amine Interactions
Elucidation of Molecular Target Interactions
(2E)-N-ethyl-3-phenylprop-2-en-1-amine belongs to the cinnamylamine (B1233655) class of compounds, which are recognized for their interaction with biological systems, particularly G protein-coupled receptors (GPCRs). rsc.org While direct studies on this compound are limited, research on structurally related molecules provides insights into potential mechanisms. For instance, cinnamaldehyde (B126680), the precursor aldehyde, exhibits vasorelaxant effects that are mediated through both endothelium-dependent and -independent pathways. researchgate.net The endothelium-dependent relaxation is linked to nitric oxide (NO) signaling, as it is significantly inhibited by N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase. researchgate.net The endothelium-independent effects are thought to involve the blockade of Ca2+ channels, a crucial mechanism in signal transduction for muscle contraction. researchgate.net
Furthermore, various cinnamamide (B152044) derivatives, which share the core phenylpropene scaffold, have shown significant activity in the central nervous system. nih.govresearchgate.net For example, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide was identified as a compound with anticonvulsant properties in animal models, suggesting interactions with neuronal targets that modulate excitability. nih.govresearchgate.net Given the structural similarities, it is plausible that this compound could modulate neurotransmitter systems by interacting with receptors or ion channels, thereby affecting downstream signal transduction cascades.
Enzyme inhibition is a critical mechanism through which bioactive molecules exert their effects. nih.gov Inhibitors can be broadly classified as reversible or irreversible. libretexts.org Reversible inhibitors, which bind non-covalently, are further categorized as competitive, non-competitive, or uncompetitive, each having a distinct effect on the enzyme's kinetic parameters, Vmax (maximum reaction rate) and Km (substrate concentration at half-Vmax). libretexts.orgnih.gov
The structure of this compound contains features that suggest potential for enzyme inhibition. The α,β-unsaturated system can act as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues like cysteine within an enzyme's active site. nih.govresearchgate.net This could lead to irreversible, covalent modification of the enzyme. nih.gov Studies on cinnamaldehyde show it readily reacts with thiols, supporting the potential for this mechanism. nih.govresearchgate.net
Alternatively, the compound could act as a reversible inhibitor. Its structural resemblance to endogenous neurotransmitters like phenethylamine (B48288) suggests it could be a competitive inhibitor for enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). researchgate.net Competitive inhibitors bind to the active site, increasing the apparent Km without affecting Vmax. libretexts.org Non-competitive inhibition, where the inhibitor binds to an allosteric site, results in a decrease in Vmax with no change in Km. nih.gov
Table 1: Comparison of Reversible Enzyme Inhibition Mechanisms
| Inhibition Type | Inhibitor Binding Site | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot |
|---|---|---|---|---|
| Competitive | Active Site | Increases | Unchanged | Lines intersect on the y-axis |
| Non-competitive | Allosteric Site | Unchanged | Decreases | Lines intersect on the x-axis |
| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases | Lines are parallel |
Catalytic Mechanism Determination
The reactivity of this compound and related cinnamylamines has been explored in metal-catalyzed transformations, providing a platform to study reaction mechanisms. A notable example is the palladium-catalyzed oxidative Mizoroki–Heck reaction, which allows for the arylation of unprotected cinnamylamines using aryl boronic acids. rsc.org
The mechanistic pathway of this transformation is complex. Under typical palladium catalysis conditions with aryl iodides, unprotected cinnamylamines are prone to a mixture of the desired Mizoroki–Heck arylation and a competing C–H activation pathway, which can lead to poor selectivity. rsc.org The reaction using aryl boronic acids under an air atmosphere was developed to favor the Mizoroki–Heck pathway. The proposed mechanism avoids the high temperatures and silver salt additives required for reactions with aryl iodides, which can degrade the amine substrate. rsc.org The key challenge is to control the regioselectivity and stereoselectivity of the aryl group addition. The reaction successfully produces 3,3-diarylallylamines with high E/Z selectivity. rsc.org
Table 2: Palladium-Catalyzed Mizoroki-Heck Reaction of Cinnamylamines
| Amine Substrate | Aryl Boronic Acid | Isolated Yield (%) | E/Z Ratio |
|---|---|---|---|
| N-methylcinnamylamine | Phenylboronic acid | 91 | >20:1 |
| N-ethylcinnamylamine | Phenylboronic acid | 89 | >20:1 |
| N-propylcinnamylamine | Phenylboronic acid | 83 | >20:1 |
| N-benzylcinnamylamine | Phenylboronic acid | 85 | >20:1 |
| N-ethylcinnamylamine | 4-Methylphenylboronic acid | 86 | >20:1 |
| N-ethylcinnamylamine | 4-Methoxyphenylboronic acid | 84 | >20:1 |
Data synthesized from research on the oxidative Mizoroki–Heck reaction of unprotected cinnamylamines. rsc.org
Stereochemical Control Mechanisms in Asymmetric Synthesis
The synthesis of chiral amines, including derivatives of this compound, is of significant interest in medicinal chemistry. beilstein-journals.org Asymmetric synthesis provides a route to enantiomerically pure compounds, and understanding the mechanisms of stereochemical control is crucial. Organocatalysis has emerged as a powerful tool for the asymmetric allylation of imines to produce chiral homoallylic amines. beilstein-journals.orgbeilstein-journals.org
One prominent approach involves the use of chiral Brønsted acids, such as 3,3'-diaryl-BINOL derivatives, as catalysts. beilstein-journals.orgbeilstein-journals.org In these reactions, the catalyst activates the imine electrophile through hydrogen bonding. The chiral environment created by the catalyst then dictates the facial selectivity of the nucleophilic attack by an allylating agent (e.g., an allylboronate). beilstein-journals.org The stereochemical outcome is determined by the formation of a well-organized, conformationally stable transition state where one face of the imine is sterically shielded by the bulky groups of the catalyst, directing the nucleophile to the opposite face. The nature of the N-substituent on the imine can also play a key role in the stability and geometry of this transition state assembly. beilstein-journals.org
Table 3: Examples of Catalytic Systems for Asymmetric Synthesis of Chiral Amines
| Catalyst Type | Reaction | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Chiral 3,3'-Diaryl-BINOL | Allylation of N-acylimines | 90–99% | beilstein-journals.org |
| Chiral Oxazaborolidinium Ion (COBI) | Allylation of N-(2-hydroxy)phenylimines | 90–96% | beilstein-journals.org |
Influence of Steric and Electronic Factors on Reactivity
The reactivity of this compound is governed by a combination of steric and electronic factors associated with its functional groups.
Steric Factors: The ethyl group attached to the nitrogen atom imparts steric bulk compared to a primary amine (–NH2) or a methylamine (B109427) (–NHCH3). This steric hindrance can influence the accessibility of the nitrogen's lone pair of electrons and the approach of reagents to nearby reactive sites. For example, in the Mizoroki-Heck reaction, the yields were observed to be high for secondary amines like N-ethylcinnamylamine, while the reaction was noted to be less effective for more sterically hindered tertiary amines. rsc.org This suggests an optimal level of steric bulk is beneficial for this specific transformation.
Electronic Factors: The electronic properties of the molecule are dominated by the interplay between the phenyl ring, the conjugated double bond, and the nitrogen atom.
Phenyl Group: The aromatic ring is conjugated with the double bond, which delocalizes the π-electrons and influences the electron density across the propenyl chain.
Amine Group: The nitrogen atom is an electron-donating group. Its lone pair can participate in resonance, increasing the electron density of the double bond. This donation reduces the electrophilicity of the β-carbon, making it less susceptible to Michael addition compared to its precursor, cinnamaldehyde. nih.gov
Alkene Group: The C=C double bond is a site of reactivity, capable of undergoing addition reactions. Its reactivity is modulated by the aforementioned electronic effects.
In the palladium-catalyzed Mizoroki-Heck reaction, the electronic nature of the coupling partners is also critical. The use of aryl boronic acids with electron-donating or electron-withdrawing groups can affect the reaction rate and yield, demonstrating the importance of electronic matching between the cinnamylamine substrate and the arylating agent. rsc.org
Structure Activity Relationship Sar Studies and Comparative Analysis of 2e N Ethyl 3 Phenylprop 2 En 1 Amine Analogues
Impact of N-Substitution on Chemical and Biological Profiles
The ethyl group in (2E)-N-ethyl-3-phenylprop-2-en-1-amine is a key determinant of its chemical and biological characteristics. Compared to an unsubstituted amine (cinnamylamine) or a methyl-substituted analogue, the ethyl group imparts a moderate increase in lipophilicity. This can influence the compound's ability to cross biological membranes, such as the blood-brain barrier, potentially affecting its bioavailability and distribution within the body.
In terms of chemical reactivity, the ethyl group, being an electron-donating group, can slightly increase the nucleophilicity of the nitrogen atom compared to a hydrogen atom. This can influence its reactivity in various chemical transformations.
From a biological standpoint, the size and conformation of the N-ethyl group are critical for its binding affinity to specific receptors or enzymes. For instance, in studies of related compounds targeting monoamine transporters, the nature of the N-alkyl substituent has been shown to be a crucial factor for potency and selectivity. While direct binding data for this compound is not extensively available, SAR studies on analogous series of compounds often reveal an optimal size for the N-substituent for a given biological target. A group that is too small may not provide sufficient van der Waals interactions with the binding pocket, while a group that is too bulky may introduce steric hindrance, preventing optimal binding.
The following table illustrates the hypothetical impact of varying N-substituents on the lipophilicity and a theoretical binding affinity for a generic receptor, based on general principles of medicinal chemistry.
| Compound | N-Substituent | Calculated logP (Hypothetical) | Relative Binding Affinity (Hypothetical) |
| Cinnamylamine (B1233655) | -H | 2.1 | 1.0 |
| (2E)-N-methyl-3-phenylprop-2-en-1-amine | -CH₃ | 2.5 | 1.5 |
| This compound | -CH₂CH₃ | 2.9 | 2.0 |
| (2E)-N-propyl-3-phenylprop-2-en-1-amine | -CH₂CH₂CH₃ | 3.3 | 1.8 |
| (2E)-N-isopropyl-3-phenylprop-2-en-1-amine | -CH(CH₃)₂ | 3.2 | 1.2 |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the expected trends based on SAR principles.
Systematic Modifications of the Cinnamyl Moiety
The cinnamyl moiety, consisting of a phenyl ring connected to a propenyl chain, offers multiple avenues for structural modification to probe the SAR. Alterations to the phenyl ring, such as the introduction of various substituents, can have profound effects on the electronic properties and steric profile of the molecule, thereby influencing its biological activity.
Substituents on the phenyl ring can be broadly categorized as electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂). The position of these substituents (ortho, meta, or para) is also a critical factor. For example, a para-substituent is less likely to cause steric hindrance with the propenylamine side chain compared to an ortho-substituent.
Studies on related cinnamoyl compounds have demonstrated that such modifications can significantly impact activities ranging from antiproliferative to antimicrobial effects. For instance, in a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, substitutions on the phenyl ring of the cinnamoyl group were found to be critical for their cytotoxic activity. nih.gov
The table below provides a hypothetical overview of how different substituents on the phenyl ring of this compound could influence its biological activity, based on general SAR principles observed in similar compound series.
| Compound Analogue | Phenyl Ring Substituent | Electronic Effect | Expected Impact on a Hypothetical Biological Activity |
| (2E)-N-ethyl-3-(4-methoxyphenyl)prop-2-en-1-amine | 4-OCH₃ | Electron-donating | May enhance activity through improved binding or altered metabolism |
| (2E)-N-ethyl-3-(4-chlorophenyl)prop-2-en-1-amine | 4-Cl | Electron-withdrawing | Could increase potency by forming specific interactions in the binding pocket |
| (2E)-N-ethyl-3-(4-nitrophenyl)prop-2-en-1-amine | 4-NO₂ | Strongly electron-withdrawing | May significantly alter electronic distribution and binding mode |
| (2E)-N-ethyl-3-(2-methylphenyl)prop-2-en-1-amine | 2-CH₃ | Electron-donating | Potential for steric hindrance, possibly reducing activity |
Note: The expected impacts are generalized and would need to be confirmed through specific biological assays.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. derpharmachemica.com These models use molecular descriptors, which are numerical representations of various chemical and physical properties of the molecules, to predict the activity of new, untested compounds.
For a series of this compound analogues, a QSAR model could be developed to predict a specific biological activity, such as receptor binding affinity or enzyme inhibition. Descriptors used in such a model might include:
Lipophilicity parameters: such as logP, which describes the compound's partitioning between an oily and an aqueous phase.
Electronic parameters: such as Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of substituents.
Steric parameters: such as Taft steric parameters (Es) or molar refractivity (MR), which relate to the size and shape of the molecule or its substituents.
Topological indices: which describe the connectivity of atoms within the molecule.
A typical QSAR equation might take the form:
log(1/C) = a(logP) - b(logP)² + c(σ) + d(Es) + e
where C is the concentration of the compound required to produce a specific biological effect, and a, b, c, d, and e are constants determined by regression analysis.
While specific QSAR studies on this compound are not widely published, QSAR analyses of para-substituted methcathinone (B1676376) analogues, which share some structural similarities, have successfully correlated molecular parameters with in vitro and in vivo activities. nih.gov Such studies highlight the potential of QSAR to guide the rational design of new cinnamylamine derivatives with improved pharmacological profiles.
Comparative Studies with Structurally Related Cinnamyl Compounds
| Compound | Structure | Key Structural Difference from this compound | Potential Impact on Biological Profile |
| Cinnamylamine | Phenyl-CH=CH-CH₂-NH₂ | Unsubstituted amine | Lower lipophilicity, potentially different receptor interactions and metabolic stability. |
| (2E)-N-methyl-3-phenylprop-2-en-1-amine | Phenyl-CH=CH-CH₂-NHCH₃ | N-methyl group instead of N-ethyl | Slightly lower lipophilicity and smaller steric profile than the N-ethyl analogue, which could lead to different binding affinities and selectivities. |
| Cinnamic Acid | Phenyl-CH=CH-COOH | Carboxylic acid instead of amine | Drastically different chemical properties (acidic vs. basic), leading to entirely different biological targets and activities. |
| Cinnamaldehyde (B126680) | Phenyl-CH=CH-CHO | Aldehyde instead of amine | Different reactivity and biological targets, often involved in covalent interactions. |
This comparative analysis underscores that even subtle changes to the structure, such as the length of the N-alkyl chain or the nature of the functional group at the end of the propenyl chain, can lead to significant differences in the biological activity of cinnamyl compounds. Each analogue presents a unique set of properties that dictates its interaction with biological systems.
Conclusion and Future Research Directions
Summary of Key Research Findings on (2E)-N-ethyl-3-phenylprop-2-en-1-amine
Publicly accessible research focusing specifically on this compound is currently limited. The existing information is primarily confined to chemical databases which provide foundational data for this compound. This includes its structural formula, molecular weight, and other physical and chemical properties. While in-depth studies on its synthesis, biological activity, and potential applications are not extensively documented, the structural characteristics of the molecule, belonging to the cinnamylamine (B1233655) and allylamine (B125299) classes, suggest potential areas for future investigation. Cinnamylamine, the parent compound, and its derivatives are known to be valuable precursors for bioactive molecules with a range of pharmacological properties. smolecule.com
The allylamine functional group is a key feature of several well-established antifungal drugs. studysmarter.co.uknih.gov These compounds typically function by inhibiting squalene (B77637) epoxidase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. studysmarter.co.uknumberanalytics.com This mechanism of action leads to increased membrane permeability and ultimately, fungal cell death. nih.gov Given the presence of the allylamine moiety in this compound, it is plausible that it may exhibit similar biological activities.
Furthermore, derivatives of cinnamaldehyde (B126680) and cinnamic acid, which share the core phenylpropene skeleton, have been investigated for a wide array of pharmacological effects, including antifungal, antibacterial, and anti-inflammatory properties. scispace.comnih.gov The N-ethyl group on the amine may influence the compound's lipophilicity and steric profile, which in turn could modulate its biological activity and pharmacokinetic properties compared to the parent cinnamylamine.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | N-ethyl-3-phenylprop-2-en-1-amine |
| CAS Number | 188049-29-8 |
This data is compiled from publicly available chemical databases.
Identification of Unexplored Research Avenues and Challenges
The limited availability of specific research on this compound presents a number of unexplored avenues for investigation. A primary challenge is the lack of established and optimized synthetic routes in the scientific literature. Developing efficient and stereoselective methods for its synthesis would be a critical first step to enable further studies.
Key unexplored research avenues include:
Comprehensive Spectroscopic and Structural Characterization: While basic data exists, a detailed analysis using modern spectroscopic techniques (such as 1D and 2D NMR, high-resolution mass spectrometry, and X-ray crystallography) would be necessary to fully characterize the compound and confirm its stereochemistry.
Biological Screening: A broad-based biological screening of this compound is a significant unexplored area. Based on its structural similarity to other bioactive molecules, this could include assays for:
Antifungal activity against a panel of pathogenic fungi.
Antibacterial activity against various bacterial strains.
Antiproliferative activity against cancer cell lines. nih.gov
Anti-inflammatory and antioxidant properties. scispace.com
Pharmacokinetic and Toxicological Profiling: Should any promising biological activity be identified, its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile, would need to be thoroughly investigated.
Mechanism of Action Studies: For any observed biological effects, elucidating the underlying mechanism of action would be a crucial area of research.
A significant challenge in pursuing these avenues is the current lack of commercial availability of the compound in research-grade purity, necessitating its de novo synthesis. Furthermore, the absence of a body of existing literature makes it more difficult to predict its biological targets and potential off-target effects.
Potential for Novel Synthetic Strategies and Applications
The development of novel synthetic strategies for this compound and its analogs is a promising area of research. General methods for the synthesis of N-alkylated amines, such as the reductive amination of cinnamaldehyde with ethylamine (B1201723), could be a viable starting point. pressbooks.pub This would involve the formation of an intermediate imine, followed by reduction to the desired secondary amine. Alternative approaches could include the direct alkylation of cinnamylamine with an ethyl halide, although this method can sometimes lead to overalkylation. pressbooks.pub
Further research could focus on developing more sophisticated and efficient catalytic methods for the synthesis of this and related compounds. This could involve transition-metal-catalyzed N-alkylation reactions or biocatalytic approaches to improve yield and stereoselectivity. nih.govresearchgate.net
The potential applications of this compound are largely speculative at this stage but can be inferred from the activities of related compounds. Potential applications include:
Medicinal Chemistry: As a lead compound for the development of new therapeutic agents, particularly antifungals. taylorandfrancis.com Its structural backbone could also be a scaffold for developing agents with other pharmacological activities.
Agrochemicals: The antimicrobial properties of related compounds suggest that it could be investigated for use in the development of new pesticides or fungicides. smolecule.com
Material Science: Amines are widely used in the synthesis of polymers and functional materials. The specific structure of this compound could impart unique properties to such materials.
Organic Synthesis: It could serve as a valuable building block or intermediate in the synthesis of more complex molecules.
Outlook for Advanced Mechanistic Understanding and Rational Design
Future research on this compound should aim for an advanced mechanistic understanding of its potential biological activities to enable the rational design of novel and more potent analogs. A key aspect of this would be to establish a clear structure-activity relationship (SAR).
This could be achieved through the systematic synthesis of a library of related compounds with modifications to:
The Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions to probe their effect on activity.
The N-Alkyl Group: Varying the length and branching of the alkyl chain to optimize potency and pharmacokinetic properties.
The Allylic Backbone: Modifying the linker between the phenyl ring and the amine to investigate the importance of the double bond and its stereochemistry.
Computational modeling and molecular docking studies could be employed to predict the binding of these compounds to potential biological targets, such as fungal squalene epoxidase. This would provide valuable insights into the molecular interactions driving their activity and guide the design of new molecules with improved binding affinity and selectivity.
By combining synthetic chemistry, biological evaluation, and computational modeling, a deeper mechanistic understanding of this compound and its derivatives can be achieved. This will pave the way for the rational design of new compounds with tailored properties for specific applications in medicine, agriculture, and beyond.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2E)-N-ethyl-3-phenylprop-2-en-1-amine with high stereochemical purity?
- Methodology : Begin with a Claisen-Schmidt condensation between benzaldehyde and ethyl acetoacetate to form the α,β-unsaturated ketone intermediate. Subsequent reductive amination using ethylamine under controlled pH (6.5–7.5) and hydrogen pressure (3–5 atm) ensures stereoselectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm product geometry using NOESY NMR to verify the E-configuration .
- Optimization : Test alternative catalysts (e.g., Pd/C vs. Raney Ni) and solvents (methanol vs. ethanol) to improve yield (>75%) and minimize byproducts. Purity is confirmed via GC-MS (retention time comparison with standards) and elemental analysis .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Spectroscopic Protocol :
- NMR : Acquire and NMR spectra in CDCl₃. Key signals include the vinyl proton (δ 6.5–7.2 ppm, doublet, J = 15–16 Hz) and ethylamine protons (δ 1.1–1.3 ppm, triplet). Use 2D-COSY to resolve overlapping aromatic signals .
- IR : Confirm the enamine C=N stretch (1640–1680 cm⁻¹) and absence of carbonyl peaks (1700–1750 cm⁻¹) to rule out ketone intermediates .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- DFT Studies : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. Compare activation energies for Michael addition vs. conjugate reduction pathways using Gaussian 09 .
- MD Simulations : Simulate solvent effects (e.g., polar vs. aprotic solvents) on reaction trajectories using GROMACS. Validate with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. What strategies resolve contradictory data in pharmacological studies involving this compound’s enantiomers?
- Chiral Separation : Use HPLC with a Chiralpak IA column (hexane/isopropanol 90:10, 1 mL/min). Assign enantiomeric excess (ee) via circular dichroism (CD) spectra .
- Biological Assays : Test isolated enantiomers in receptor-binding assays (e.g., radioligand displacement for serotonin receptors). Apply statistical tests (ANOVA, p < 0.05) to distinguish activity differences. Address batch variability by repeating synthesis ≥3 times .
Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for derivatives of this compound?
- SAR Workflow :
Derivative Synthesis : Modify the phenyl ring (e.g., electron-withdrawing substituents) or ethylamine group (e.g., bulkier alkyl chains).
Activity Screening : Use high-throughput assays (e.g., enzyme inhibition IC₅₀ measurements).
Data Analysis : Apply QSAR models (e.g., CoMFA) to correlate substituent effects with bioactivity. Validate with leave-one-out cross-validation (R² > 0.8) .
- Contradiction Management : If bioactivity trends conflict with computational predictions, re-evaluate force field parameters or assay conditions (e.g., pH, temperature) .
Data Analysis & Reporting
Q. What statistical approaches are critical for interpreting dose-response data in toxicity studies?
- Dose-Response Modeling : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism. Calculate EC₅₀ and Hill coefficient. Assess goodness-of-fit via residual plots and χ² tests .
- Outlier Handling : Apply Grubbs’ test (α = 0.05) to identify outliers. Repeat experiments if >10% of data points are excluded .
Q. How can researchers ensure reproducibility in crystallographic studies of this compound?
- Crystallography Standards :
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K. Ensure completeness >95% and Rint < 0.05 .
- Refinement : Report all SHELXL parameters (e.g., weighting scheme, extinction correction). Deposit CIF files in the Cambridge Structural Database (CSD) .
Contradiction & Validation
Q. How should conflicting results between computational and experimental LogP values be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
